molecular formula C6H10BrF3 B2965118 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane CAS No. 2230802-44-3

2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane

Cat. No.: B2965118
CAS No.: 2230802-44-3
M. Wt: 219.045
InChI Key: MFQMZUHHENREPN-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is a chemical compound with the molecular formula C6H10BrF3. It is characterized by the presence of a bromine atom, three fluorine atoms, and a butane backbone with two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane typically involves the bromination of 1,1,1-trifluoro-3,3-dimethylbutane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-1,1,1-trifluoro-3,3-dimethylbutane, 2-cyano-1,1,1-trifluoro-3,3-dimethylbutane, and various amine derivatives.

    Elimination Reactions: Products include alkenes and alkynes with trifluoromethyl groups.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1-trifluoro-3,3-dimethylbutane involves its reactivity due to the presence of the bromine and trifluoromethyl groups. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The trifluoromethyl groups increase the compound’s electron-withdrawing ability, influencing its reactivity and stability in various chemical environments .

Properties

IUPAC Name

2-bromo-1,1,1-trifluoro-3,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrF3/c1-5(2,3)4(7)6(8,9)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQMZUHHENREPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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